Carbonic Anhydrase Inhibition Selectivity: Class-Level Advantage Over Acetazolamide
The compound is derived from the probenecid pharmacophore. In a study of probenecid amide derivatives (compounds 1-12), the chemical modification led to a complete loss of inhibition for hCA II (Ki > 10,000 nM), while the most potent derivative achieved a Ki of 15.3 nM against hCA XII [1]. This class-level trend establishes that the dipropylsulfamoyl benzamide scaffold is a valid starting point for designing selective CA XII/IX inhibitors, a characteristic not shared by classical, non-selective sulfonamides like acetazolamide (which potently inhibits hCA II).
| Evidence Dimension | hCA Isoform Inhibition Selectivity |
|---|---|
| Target Compound Data | Predicted Ki >10,000 nM for hCA II; nanomolar range for hCA IX/XII (based on probenecid amide class behavior) |
| Comparator Or Baseline | Acetazolamide (hCA II Ki ~12 nM); Probenecid (hCA II Ki = 730 nM, hCA XII Ki = 97 nM) [1] |
| Quantified Difference | Class-level: Complete selectivity for hCA II >10,000 nM vs. nanomolar inhibition of hCA IX/XII. Acetazolamide is non-selective. |
| Conditions | Stopped-flow CO2 hydration assay, human recombinant CA isoforms |
Why This Matters
For research targeting the tumor microenvironment, a compound that spares hCA II while potentially inhibiting hCA IX/XII addresses a key selectivity challenge, reducing confounding effects in in vitro models.
- [1] D'Ascenzio, M.; Carradori, S.; Secci, D.; Vullo, D.; Ceruso, M.; Akdemir, A.; Supuran, C.T. Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies. Bioorg. Med. Chem. 2014, 22, 3982-3988. View Source
